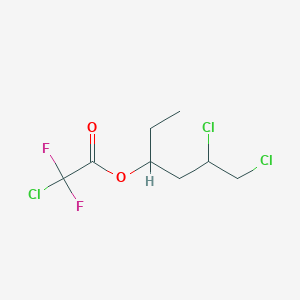
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate is an organic compound with the molecular formula C8H11Cl3F2O2. This compound is characterized by the presence of chloro and difluoro groups, which contribute to its unique chemical properties. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorohexan-3-yl chloro(difluoro)acetate typically involves the reaction of hexan-3-ol with chloro(difluoro)acetic acid in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and difluoro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dichlorohexan-3-yl chloro(difluoro)acetate involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoro groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichlorohexan-3-yl acetate: Lacks the difluoro groups, resulting in different chemical properties and reactivity.
Hexan-3-yl chloro(difluoro)acetate: Lacks the dichloro groups, affecting its overall stability and reactivity.
5,6-Difluorohexan-3-yl chloroacetate: Contains difluoro groups but lacks the dichloro groups, leading to variations in its chemical behavior.
Uniqueness
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
881903-14-6 |
|---|---|
Fórmula molecular |
C8H11Cl3F2O2 |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
5,6-dichlorohexan-3-yl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11Cl3F2O2/c1-2-6(3-5(10)4-9)15-7(14)8(11,12)13/h5-6H,2-4H2,1H3 |
Clave InChI |
BPAKBGATBGNBKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(CCl)Cl)OC(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


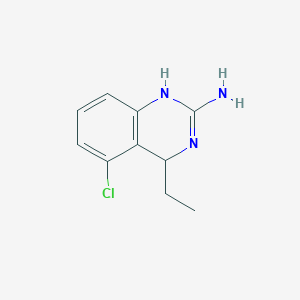

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)
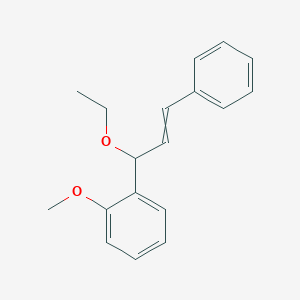
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
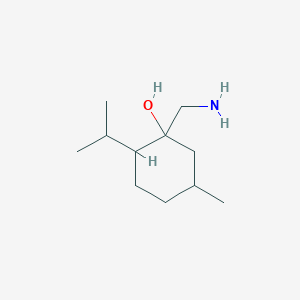
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
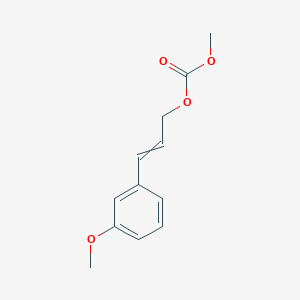
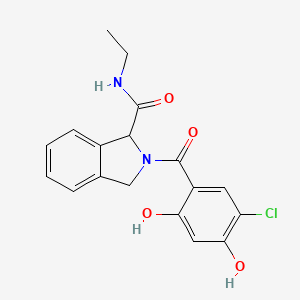
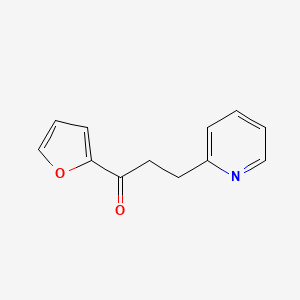

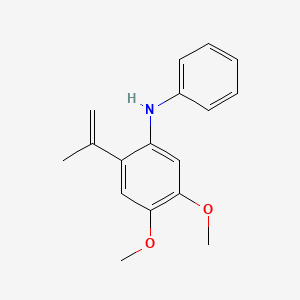
![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
